molecular formula C12H10N2O B13879188 4-Anilinopyridine-3-carbaldehyde

4-Anilinopyridine-3-carbaldehyde

Cat. No.: B13879188
M. Wt: 198.22 g/mol
InChI Key: WIQQASKLLYBPSX-UHFFFAOYSA-N
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Description

4-Anilinopyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine backbone substituted with an anilino group (C₆H₅NH-) at position 4 and a carbaldehyde (-CHO) group at position 2. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol. The compound’s structure combines aromatic and electron-donating/withdrawing groups, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal ions in ligand design.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-anilinopyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-10-8-13-7-6-12(10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14)

InChI Key

WIQQASKLLYBPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopyridine-3-carbaldehyde typically involves the reaction of 4-anilinopyridine with a suitable aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 4-anilinopyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Anilinopyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Anilinopyridine-3-carboxylic acid.

    Reduction: 4-Anilinopyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Anilinopyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Anilinopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Applications Safety Profile
This compound 4-anilino, 3-carbaldehyde C₁₂H₁₀N₂O Pharmaceutical intermediates, ligand synthesis Limited toxicology data; handle with PPE
4-Azido-2-chloropyridine-3-carbaldehyde 4-azido, 2-chloro, 3-carbaldehyde C₆H₃ClN₄O Click chemistry, photoaffinity labeling Azido group poses explosion risk; toxicity unknown
4-Chloro-3-pyridinesulfonamide 4-chloro, 3-sulfonamide C₅H₅ClN₂O₂S Antibacterial agents, kinase inhibitors Well-characterized; follow standard protocols
4-Anilino-1-Boc-piperidine 4-anilino, 1-Boc-protected piperidine C₁₆H₂₂N₂O₂ Opioid precursor, forensic analysis Boc group enhances stability; moderate toxicity

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